Vatalanib metabolite M25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vatalanib metabolite M25 is a pharmacologically inactive metabolite of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is under investigation for the treatment of solid tumors, and its metabolism and disposition have been studied extensively in cancer patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Vatalanib metabolite M25 involves the oxidative metabolism of Vatalanib. This process is primarily mediated by the cytochrome P450 enzyme CYP3A4 the general process involves the administration of Vatalanib, followed by its metabolic conversion in the body to form various metabolites, including M25 .
Chemical Reactions Analysis
Types of Reactions
Vatalanib metabolite M25 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in the formation of this compound from Vatalanib is oxidative metabolism.
Reduction: While reduction reactions are not prominently involved in the formation of M25, they may play a role in the metabolism of other related compounds.
Substitution: Substitution reactions are not a major pathway for the metabolism of Vatalanib to M25.
Common Reagents and Conditions
The oxidative metabolism of Vatalanib to form metabolite M25 is primarily mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the oxidation of Vatalanib under physiological conditions .
Major Products Formed
The major product formed from the oxidative metabolism of Vatalanib is this compound, along with other pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 .
Scientific Research Applications
Vatalanib metabolite M25, being a pharmacologically inactive metabolite, is primarily studied in the context of understanding the metabolism and disposition of Vatalanib in cancer patients. Research on Vatalanib and its metabolites has provided insights into the pharmacokinetics, safety, and efficacy of Vatalanib as an antiangiogenic agent . Additionally, studies have explored the potential use of Vatalanib in combination with other therapeutic agents for the treatment of advanced solid tumors .
Mechanism of Action
As a pharmacologically inactive metabolite, Vatalanib metabolite M25 does not exert significant biological effects on its own. The parent compound, Vatalanib, inhibits vascular endothelial growth factor receptor tyrosine kinases, which are crucial for the formation of new blood vessels that contribute to tumor growth and metastasis . The metabolism of Vatalanib to M25 and other inactive metabolites is part of the body’s process to eliminate the drug and reduce its activity .
Comparison with Similar Compounds
Similar Compounds
CGP-84368: Another pharmacologically inactive metabolite of Vatalanib, formed through oxidative metabolism.
NVP-AAW378: A pharmacologically inactive metabolite of Vatalanib with systemic exposure comparable to that of Vatalanib.
Uniqueness
Vatalanib metabolite M25 is unique in its specific metabolic pathway and its role in the overall pharmacokinetics of Vatalanib. While it shares similarities with other inactive metabolites such as CGP-84368 and NVP-AAW378, its formation and disposition provide valuable information for understanding the metabolism and elimination of Vatalanib in cancer patients .
Properties
CAS No. |
300843-20-3 |
---|---|
Molecular Formula |
C20H13ClN4O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
[4-(4-chloroanilino)phthalazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H13ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)19(26)13-9-11-22-12-10-13/h1-12H,(H,23,25) |
InChI Key |
PNQWLLMVBJXXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.